molecular formula C18H21ClN2O4S B5163804 pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate

pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No.: B5163804
M. Wt: 396.9 g/mol
InChI Key: NRRKWKXJJUCXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its depletion by this compound leads to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity. However, this compound has also been shown to have potential toxic effects on normal cells, including the depletion of glutamine and the inhibition of T-cell proliferation.

Advantages and Limitations for Lab Experiments

The main advantage of using pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potent antitumor activity, which makes it an attractive candidate for cancer therapy. Additionally, this compound is a selective inhibitor of glutaminase, which reduces the potential for off-target effects. However, this compound has also been shown to have potential toxic effects on normal cells, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for the study of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of combination therapies that use this compound in combination with other cancer drugs to enhance its antitumor activity. Additionally, there is a need for further studies to investigate the potential toxic effects of this compound on normal cells and to develop strategies to minimize these effects. Finally, the development of more potent and selective glutaminase inhibitors may provide new opportunities for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenylsulfonamide with 2-chlorobenzoyl isocyanate in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 99%.

Scientific Research Applications

Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in cancer therapy. Glutaminase is an essential enzyme for cancer cell metabolism, and its inhibition by this compound leads to the depletion of glutamine, which is necessary for cancer cell survival and proliferation. Therefore, this compound has been shown to have potent antitumor activity in various preclinical cancer models, including breast cancer, pancreatic cancer, and non-small cell lung cancer.

Properties

IUPAC Name

pentyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-2-3-6-13-25-18(22)20-14-9-11-15(12-10-14)26(23,24)21-17-8-5-4-7-16(17)19/h4-5,7-12,21H,2-3,6,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRKWKXJJUCXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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